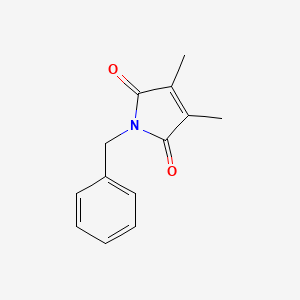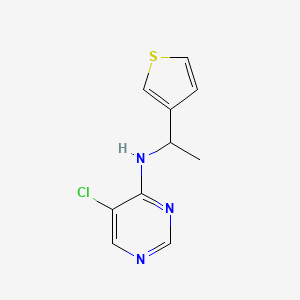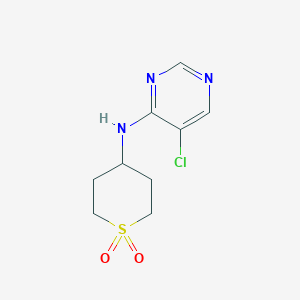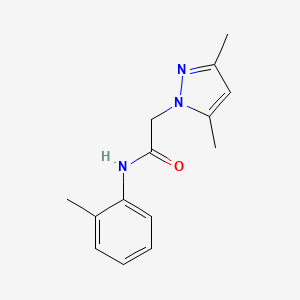
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound belongs to the indazole family and has a unique chemical structure that makes it suitable for different uses. In
Mechanism of Action
The mechanism of action of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is still under investigation. However, studies have shown that this compound interacts with specific enzymes and receptors in the body, leading to various physiological effects. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. By inhibiting COX-2, 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol can reduce inflammation and pain.
Biochemical and Physiological Effects:
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been found to have antioxidant activity. Studies have shown that this compound can scavenge free radicals and protect cells from oxidative damage. Furthermore, it has been found to affect the expression of certain genes and proteins, leading to various physiological effects.
Advantages and Limitations for Lab Experiments
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It also has a unique chemical structure that makes it suitable for various applications. However, one of the limitations of this compound is its limited solubility in water, which can make it challenging to work with in some experiments.
Future Directions
There are several future directions for the research on 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol. One of the most promising areas of research is in the development of new drugs based on this compound. Studies have shown that 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has potent anti-inflammatory and anti-cancer properties, making it a potential drug candidate for the treatment of various diseases. Furthermore, research on the mechanism of action of this compound can lead to the discovery of new targets for drug development. Other future directions include the exploration of the potential applications of this compound in other fields, such as materials science and catalysis.
In conclusion, 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol is a chemical compound that has shown great potential in various scientific research fields. Its unique chemical structure and properties make it suitable for various applications, including drug development and materials science. Further research on this compound can lead to the discovery of new targets for drug development and the development of new materials with unique properties.
Synthesis Methods
The synthesis of 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol involves a series of chemical reactions. The most common method of synthesis involves the reaction of 3-(trifluoromethyl)aniline with ethyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then subjected to a series of chemical transformations to produce the final compound. Other methods of synthesis have also been reported in the literature, including the use of different starting materials and reaction conditions.
Scientific Research Applications
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has shown great potential in various scientific research fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that 1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol has potent anti-inflammatory and anti-cancer properties. It has also been found to inhibit the activity of certain enzymes and receptors, making it a potential drug candidate for the treatment of various diseases.
properties
IUPAC Name |
1-methyl-3-(trifluoromethyl)indazol-5-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O/c1-14-7-3-2-5(15)4-6(7)8(13-14)9(10,11)12/h2-4,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLORKPSIZAHACG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)O)C(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-3-(trifluoromethyl)-1H-indazol-5-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(5,6-Diethyl-1,2,4-triazin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B6632862.png)




![[1-[(5-Fluoro-2-methylphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B6632892.png)
![1-[[(2-Methylquinolin-6-yl)methylamino]methyl]cyclobutan-1-ol](/img/structure/B6632906.png)

![2-[1-[(3-Bromo-4-methylphenyl)methyl]azetidin-3-yl]propanoic acid](/img/structure/B6632921.png)
![N-[[1-(dimethylamino)cyclobutyl]methyl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B6632927.png)


![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)
